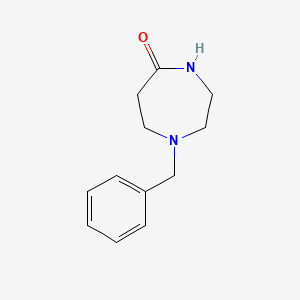

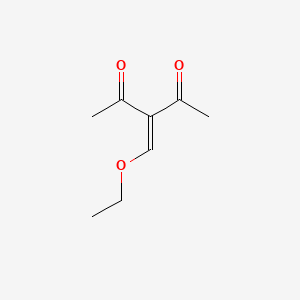

![molecular formula C11H17N3O B1267690 4-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 188758-93-2](/img/structure/B1267690.png)

4-amino-N-[2-(dimethylamino)ethyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, particularly those with modifications in the amine or carboxamide groups, has been explored to evaluate their potential biological activities. These derivatives are synthesized through various organic synthesis techniques, including the use of dimethylaminoethyl groups and modifications on the benzamide moiety to enhance their interaction with biological targets, such as DNA in the case of potential anti-cancer properties (Denny et al., 1987).

Molecular Structure Analysis

The molecular structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives has been determined using techniques such as X-ray crystallography. These studies reveal the presence of intramolecular hydrogen bonds and the conformational flexibility of the molecule, which are crucial for understanding its interaction with biological targets, such as DNA (Hudson et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-N-[2-(dimethylamino)ethyl]benzamide focus on its interactions and binding mechanisms, particularly with DNA. The molecule's ability to intercalate with DNA and form stable complexes is influenced by its structure and the presence of functional groups that facilitate these interactions (Denny et al., 1987).

Applications De Recherche Scientifique

Anticonvulsant Properties

4-amino-N-[2-(dimethylamino)ethyl]benzamide has shown significant promise in the field of anticonvulsant research. Studies have identified its effectiveness in treating seizures, particularly in maximal electroshock seizure (MES) models. For instance, Lambert et al. (1995) synthesized ameltolide derivatives, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which demonstrated superior efficacy to phenytoin in the MES test (Lambert et al., 1995). Additionally, Diouf et al. (1997) provided extensive documentation on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue of ameltolide (Diouf et al., 1997).

Antitumor Activity

There is significant interest in the potential antitumor applications of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives. Denny et al. (1987) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and discovered that 5-substituted compounds showed significant in vivo antitumor activity, especially against leukemic and solid tumors (Denny et al., 1987). Another study by Rewcastle et al. (1986) prepared monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that the 5-substituted derivatives exhibited the highest levels of both in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).

PET Imaging for Malignant Melanoma

4-amino-N-[2-(dimethylamino)ethyl]benzamide has also been utilized in the development of PET imaging probes for the detection of malignant melanoma. Pyo et al. (2020) developed a PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), which exhibited outstanding performance in detecting primary and metastatic melanomas in animal models (Pyo et al., 2020).

Propriétés

IUPAC Name |

4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXIUIPADQFJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330247 | |

| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

CAS RN |

188758-93-2 | |

| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

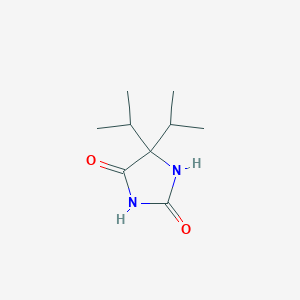

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)